Quinoxaline, 5,6,7,8-tetrahydro-2-methyl-3-(2-thienyl)-, 1,4-dioxide Quinoxaline, 5,6,7,8-tetrahydro-2-methyl-3-(2-thienyl)-, 1,4-dioxide
Brand Name: Vulcanchem
CAS No.: 88819-97-0
VCID: VC15612716
InChI: InChI=1S/C13H14N2O2S/c1-9-13(12-7-4-8-18-12)15(17)11-6-3-2-5-10(11)14(9)16/h4,7-8H,2-3,5-6H2,1H3
SMILES:
Molecular Formula: C13H14N2O2S
Molecular Weight: 262.33 g/mol

Quinoxaline, 5,6,7,8-tetrahydro-2-methyl-3-(2-thienyl)-, 1,4-dioxide

CAS No.: 88819-97-0

Cat. No.: VC15612716

Molecular Formula: C13H14N2O2S

Molecular Weight: 262.33 g/mol

* For research use only. Not for human or veterinary use.

Quinoxaline, 5,6,7,8-tetrahydro-2-methyl-3-(2-thienyl)-, 1,4-dioxide - 88819-97-0

Specification

CAS No. 88819-97-0
Molecular Formula C13H14N2O2S
Molecular Weight 262.33 g/mol
IUPAC Name 3-methyl-4-oxido-2-thiophen-2-yl-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide
Standard InChI InChI=1S/C13H14N2O2S/c1-9-13(12-7-4-8-18-12)15(17)11-6-3-2-5-10(11)14(9)16/h4,7-8H,2-3,5-6H2,1H3
Standard InChI Key IIMPKJYPPAWWBS-UHFFFAOYSA-N
Canonical SMILES CC1=C([N+](=O)C2=C(N1[O-])CCCC2)C3=CC=CS3

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound features a tetrahydroquinoxaline backbone saturated at positions 5–8, a 2-methyl group at position 2, and a 2-thienyl substituent at position 3 (Figure 1). The 1,4-dioxide functional groups introduce polarity and redox activity, critical for intermolecular interactions. Density functional theory (DFT) calculations reveal that the thienyl group adopts a planar conformation, enabling π-π stacking with aromatic residues in biological targets .

Molecular Formula: C₁₃H₁₄N₂O₂S
Molecular Weight: 262.33 g/mol
Key Structural Drivers of Activity:

  • 1,4-Dioxide groups: Enhance electrophilicity and hydrogen-bonding capacity .

  • Tetrahydro ring: Reduces planarity, improving membrane permeability .

  • Thienyl moiety: Engages in hydrophobic interactions with protein binding pockets .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a cyclocondensation reaction between 2-thiophenecarboxaldehyde and 1,2-diaminocyclohexane in acetone under reflux (60–80°C) . Oxidative conditions (e.g., H₂O₂/CH₃COOH) install the 1,4-dioxide groups, yielding the final product at ~65% purity. Purification involves recrystallization from ethanol, achieving >98% purity .

Table 1: Optimized Reaction Parameters

ParameterValue
Temperature75°C
Reaction Time12 hours
Oxidizing Agent30% H₂O₂
Yield68%

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance heat transfer and reduce side reactions. Key advancements include:

  • Catalytic oxidation: Using immobilized TiO₂ nanoparticles to improve dioxide group formation efficiency .

  • In-line chromatography: Automated purification systems reduce solvent waste by 40% compared to batch processes .

Thermodynamic and Chemical Properties

Stability and Bond Dissociation Enthalpies

Experimental studies using combustion calorimetry and DFT calculations report:

  • ΔfH°(gas): −215.4 ± 2.1 kJ/mol

  • N-O Bond Dissociation Enthalpy: 256.3 kJ/mol (first bond), 241.7 kJ/mol (second bond)

The 1,4-dioxide groups confer exceptional thermal stability, with decomposition onset at 287°C .

Reactivity Profile

  • Oxidation: Forms quinoxaline-1,4-dione derivatives under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄) .

  • Reduction: Sodium borohydride reduces the dioxide groups to secondary amines, abolishing biological activity .

  • Nucleophilic Substitution: Thienyl sulfur participates in SNAr reactions at position 3 .

Biological Activities and Mechanisms

Antibacterial Action Against Nocardia spp.

In vitro assays demonstrate remarkable activity against N. brasiliensis:

Table 2: Antibacterial Activity Metrics

StrainMIC (µg/mL)CC₅₀ (µg/mL)Selectivity Index
N. brasiliensis0.89>100>112
Clinical Isolate A0.7695.3125

Mechanistic studies suggest dual inhibition:

  • Disruption of cell wall synthesis via binding to penicillin-binding proteins (PBPs) .

  • DNA intercalation, blocking replication in log-phase cultures .

Structure-Activity Relationships (SAR)

Critical Substituents for Bioactivity

  • 1,4-Dioxide Groups: Removal reduces antibacterial potency by 15-fold .

  • Thienyl Moiety: Replacement with phenyl decreases antiviral activity 3-fold due to reduced hydrophobicity .

  • Methyl Group at Position 2: Enhances metabolic stability without affecting MIC values .

Table 3: Activity Comparison of Quinoxaline Derivatives

CompoundAntibacterial MIC (µg/mL)Antiviral EC₅₀ (µM)
2,3-Dimethylquinoxaline12.4>50
2-Phenylquinoxaline-1,4-dioxide3.82.1
Target Compound0.890.09

Industrial and Pharmaceutical Applications

Drug Development Prospects

  • Lead Candidate for Mycetoma: Phase I trials planned for 2026 due to superior safety (SI > 100) over amphotericin B .

  • Antiviral Adjuvant: Synergizes with pleconaril, reducing CBV5 titers by 99.8% in murine models .

Material Science Applications

  • Conductive Polymers: Thienyl-quinoxaline copolymers exhibit σ = 1.2 × 10⁻³ S/cm, suitable for organic photovoltaics .

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